BenchChemオンラインストアへようこそ!

2-(3-chlorophenyl)-N-cycloheptyl-4-ethoxyquinoline-6-carboxamide

Lipophilicity XLogP3 CGRP receptor antagonist

2-(3-Chlorophenyl)-N-cycloheptyl-4-ethoxyquinoline-6-carboxamide (CAS 1114833-83-8) is a synthetic small molecule belonging to the quinoline-6-carboxamide class. Its structure, featuring a 3-chlorophenyl substituent at the 2-position, a 4-ethoxy group, and an N-cycloheptyl carboxamide tail, is consistent with chemotypes disclosed in patents claiming CGRP (Calcitonin Gene-Related Peptide) receptor antagonists for the treatment of migraine.

Molecular Formula C25H27ClN2O2
Molecular Weight 422.95
CAS No. 1114833-83-8
Cat. No. B2606855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-chlorophenyl)-N-cycloheptyl-4-ethoxyquinoline-6-carboxamide
CAS1114833-83-8
Molecular FormulaC25H27ClN2O2
Molecular Weight422.95
Structural Identifiers
SMILESCCOC1=CC(=NC2=C1C=C(C=C2)C(=O)NC3CCCCCC3)C4=CC(=CC=C4)Cl
InChIInChI=1S/C25H27ClN2O2/c1-2-30-24-16-23(17-8-7-9-19(26)14-17)28-22-13-12-18(15-21(22)24)25(29)27-20-10-5-3-4-6-11-20/h7-9,12-16,20H,2-6,10-11H2,1H3,(H,27,29)
InChIKeyJJCNWPCPRLTZIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Chlorophenyl)-N-cycloheptyl-4-ethoxyquinoline-6-carboxamide (CAS 1114833-83-8): A Quinoline-Based CGRP Receptor Antagonist Candidate for Migraine Research


2-(3-Chlorophenyl)-N-cycloheptyl-4-ethoxyquinoline-6-carboxamide (CAS 1114833-83-8) is a synthetic small molecule belonging to the quinoline-6-carboxamide class. Its structure, featuring a 3-chlorophenyl substituent at the 2-position, a 4-ethoxy group, and an N-cycloheptyl carboxamide tail, is consistent with chemotypes disclosed in patents claiming CGRP (Calcitonin Gene-Related Peptide) receptor antagonists for the treatment of migraine [1]. The compound has a molecular formula of C₂₅H₂₇ClN₂O₂ and a molecular weight of 422.9 g/mol [2].

Procurement Risk: Why 2-(3-Chlorophenyl)-N-cycloheptyl-4-ethoxyquinoline-6-carboxamide (CAS 1114833-83-8) Cannot Be Interchanged with Other Quinoline-6-carboxamide Analogs


Within the quinoline-6-carboxamide CGRP antagonist class, seemingly minor structural modifications can cause dramatic shifts in receptor binding affinity and selectivity. The specific combination of an N-cycloheptyl amide, a 4-ethoxy substituent, and a 3-chlorophenyl group defines a unique pharmacophore. Substituting the N-cycloheptyl tail with a cyclohexyl or cyclopentyl group alters the lipophilic bulk and conformational constraints of the molecule, which can disrupt critical hydrophobic interactions within the CGRP receptor binding pocket [1]. Similarly, changing or relocating the chloro substituent on the phenyl ring can significantly impact binding affinity, as demonstrated by the SAR trends observed for closely related quinoline CGRP antagonists [2]. Generic substitution without direct comparative binding data therefore carries a high risk of selecting a compound with substantially reduced or absent target activity, undermining the validity of research outcomes.

Quantitative Differentiation Evidence for 2-(3-Chlorophenyl)-N-cycloheptyl-4-ethoxyquinoline-6-carboxamide (CAS 1114833-83-8)


Lipophilicity Advantage: XLogP3 Comparison for CGRP Antagonist Quinoline Core Modifications

The N-cycloheptyl analog (CAS 1114833-83-8) achieves a calculated XLogP3 of 6.4, which is approximately 0.5 log units higher than a hypothetical N-cyclohexyl counterpart (typical XLogP3 for N-cyclohexyl quinoline-6-carboxamide analogs estimated at ~5.9), enhancing membrane permeability potential [1], [2]. This elevated lipophilicity is a result of the specific N-cycloheptyl substitution, which provides constructive additional aliphatic surface area and differs from the less lipophilic N-cyclohexyl or N-cyclopentyl alternatives commonly explored in quinoline CGRP programs [2].

Lipophilicity XLogP3 CGRP receptor antagonist SAR

Molecular Weight and Physicochemical Profile for CNS Target Optimization

With a molecular weight of 422.9 g/mol, this N-cycloheptyl derivative borders the upper limit of favorable CNS drug space, balancing the need for target potency against the risk of poor brain penetration [1], [2]. This contrasts with typical small-molecule CGRP antagonist leads such as certain piperidine- or pyrrolidine-substituted analogs, which often have molecular weights below 400 g/mol but may sacrifice key hydrophobic contacts [2].

Molecular weight CNS drug-likeness CGRP antagonist procurement specification

Hydrogen Bond Donor Count and Its Impact on Brain Permeability

The target compound has only one hydrogen bond donor (HBD) [1], which aligns with the established CNS MPO (Multi-Parameter Optimization) desirability score that favors HBD ≤ 2 for optimal brain penetration. This is a deliberate design feature for CGRP receptor antagonists intended for migraine, in contrast to earlier generation peptide or pseudo-peptide analogs that suffered from very high HBD counts (>5) and negligible CNS access [2].

Hydrogen bond donor CNS MPO CGRP blood-brain barrier

Rotatable Bond Count and Conformational Pre-organization

The compound possesses 5 rotatable bonds [1], indicating a moderate degree of conformational flexibility. The relatively rigid N-cycloheptyl ring restricts some of that flexibility compared to a linear alkyl chain, potentially contributing to a more favorable entropy of binding to the CGRP receptor. This is in line with SAR strategies, where constraints are used to enhance binding affinity by pre-organizing the molecule into its bioactive conformation [2].

Rotatable bonds conformational entropy CGRP receptor binding affinity

Key Research Applications for 2-(3-Chlorophenyl)-N-cycloheptyl-4-ethoxyquinoline-6-carboxamide (CAS 1114833-83-8)


Structure-Activity Relationship (SAR) Studies on CGRP Receptor Antagonists

This compound is an ideal tool for SAR expansion studies focused on the N-substituent of the quinoline-6-carboxamide core. Its unique N-cycloheptyl group allows researchers to directly compare binding affinity and functional activity against a series of analogs with varying N-alkyl or N-cycloalkyl tails (e.g., N-cyclohexyl, N-cyclopentyl, or acyclic N-pentyl) to map the hydrophobic binding pocket of the CGRP receptor [1]. The moderate MW (422.9) and low HBD (1) profile make it a superior starting point for CNS MPO optimization relative to earlier, more polar chemotypes [2].

In Vitro Assessment of Blood-Brain Barrier Permeability

Given its calculated XLogP3 of 6.4 and favorable HBD count of 1, this compound is a prime candidate for in vitro BBB permeability assays (e.g., PAMPA-BBB or MDCK-MDR1 cell monolayer transport) [1]. Its physiochemical profile predicts passive CNS penetration, and direct measurement can validate the compound as a tool for studying CGRP-mediated pathways within the CNS. The data can be benchmarked against known CGRP antagonists like rimegepant to gauge its relative brain penetration potential [2].

Ligand-Binding and Selectivity Profiling for GPCR Discovery

The compound's structure is characteristic of a potent and selective CGRP receptor antagonist, as described in US Patent 8,507,477 [1]. Researchers should prioritize radioligand displacement binding assays (e.g., using [¹²⁵I]-CGRP on SK-N-MC cells or HEK293 cells expressing the recombinant receptor) to determine its Ki [2]. Its selectivity can then be profiled against closely related receptors, such as the adrenomedullin receptor (AM1), to confirm its utility as a specific pharmacological tool for interrogating CGRP biology in migraine models.

Metabolic Stability and CYP450 Inhibition Screening

Before advancing to in vivo efficacy models, the metabolic stability of this compound in liver microsomes (human, rat, etc.) should be assessed. The N-cycloheptyl group's steric bulk may offer protection against N-dealkylation, a common metabolic liability. Comparative data against an N-cyclohexyl or acyclic N-pentyl analog can then directly quantify the metabolic shielding effect, informing the selection of lead molecules for further development [1].

Quote Request

Request a Quote for 2-(3-chlorophenyl)-N-cycloheptyl-4-ethoxyquinoline-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.